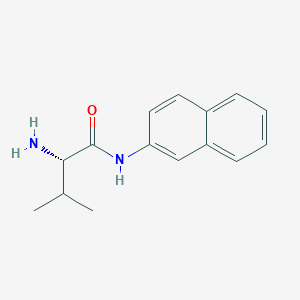

Valyl-beta-naphthylamide

Vue d'ensemble

Description

Valyl-beta-naphthylamide is an L-valine derivative that is the amide obtained by formal condensation of the carboxy group of L-valine with the amino group of 2-naphthylamine .

Synthesis Analysis

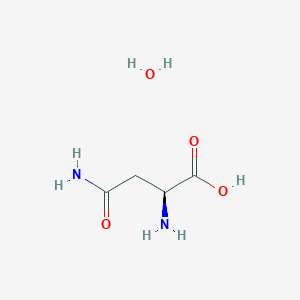

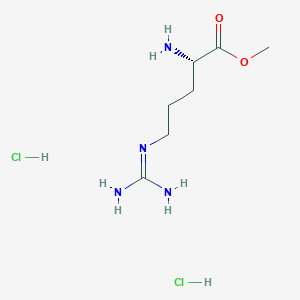

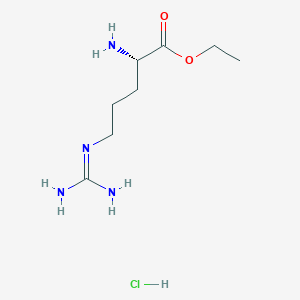

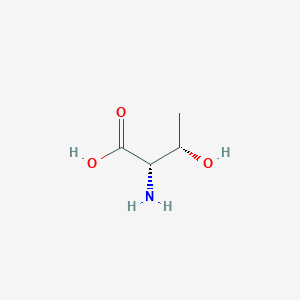

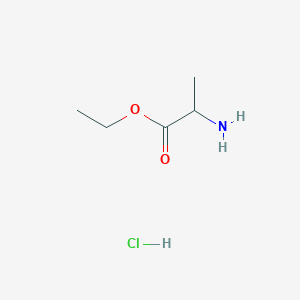

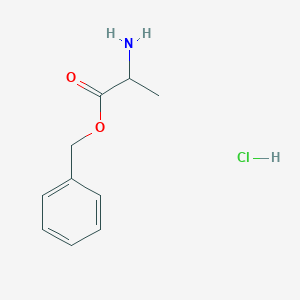

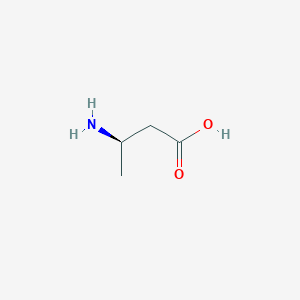

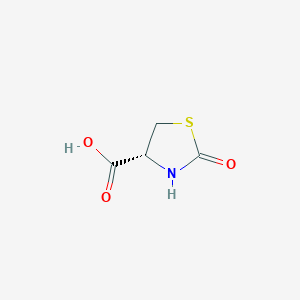

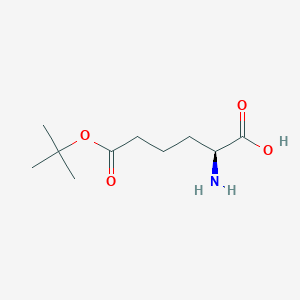

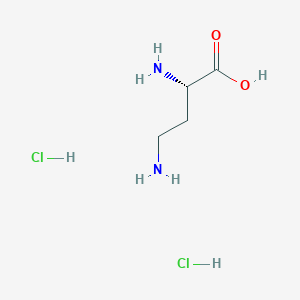

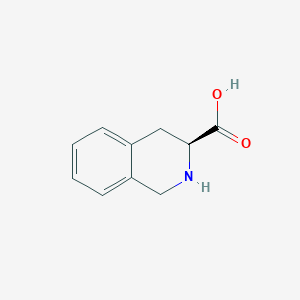

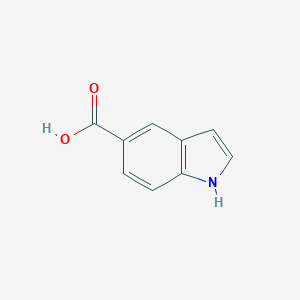

The synthesis of this compound involves the acyl transfer from Boc-L-MetONp, Ac-L-TyrOEt, Bz-L-TyrOMe, Mal-L-PheOMe to the C-protected amino acids (L-AlaNH2, L-LeuNH2, L-ArgOMe and beta-naphthylamides of L-Arg, L-Leu, L-Ala and L-Glu) .

Molecular Structure Analysis

The molecular formula of this compound is C15H18N2O . The molecular weight is 242.32 g/mol .

Chemical Reactions Analysis

Modification of the carboxylic groups with beta-naphthylamide was shown to increase the reactivity of nucleophiles in these reactions by a factor of more than 100 in comparison with amides and esters of the same amino acids .

Physical And Chemical Properties Analysis

This compound has a boiling point of 457.9±28.0 °C and a density of 1.2±0.1 g/cm3 .

Applications De Recherche Scientifique

Fluorogenic Substrates for Plasmin and Urokinase Assay

- Valyl-beta-naphthylamide derivatives have been synthesized and used as substrates to assay extremely low amounts of plasmin and urokinase. These substrates are useful in distinguishing between different proteolytic activities, such as tissue activator activity, plasmin, urokinase, and trypsin (Nieuwenhuizen, Wijngaards, & Groeneveld, 1977).

Liquid Chromatography of Enantiomers

- This compound has been used in liquid chromatography for the separation of enantiomers, highlighting its role in chiral discrimination and purification (Sinibaldi, Castellani, Federici, & Messina, 1993).

Inhibitory Effect on Cancer Cell Growth

- This compound analogs have demonstrated the ability to inhibit human cancer cell growth by selectively inhibiting DNA polymerase β, indicating potential therapeutic applications (Kuriyama et al., 2013).

Aminopeptidase Activities in Barley Leaves

- Research on barley leaves has identified specific aminopeptidases that hydrolyze this compound, providing insights into plant physiology and cellular processes (Thayer, Choe, Rausser, & Huffaker, 1988).

Metabolism and Hemoglobin Adduct Formation in Humans

- Studies have explored the metabolism of acrylamide in humans, investigating the formation of hemoglobin adducts with amino acids like valine, which is structurally related to this compound (Fennell et al., 2005).

Mécanisme D'action

Target of Action

Valyl-beta-naphthylamide, also known as L-Valine beta-naphthylamide, primarily targets the efflux pumps of Gram-negative bacteria . These efflux pumps are responsible for the expulsion of toxic substances and antibiotics out of the cell, contributing to the bacteria’s multidrug resistance .

Mode of Action

This compound acts as an efflux pump inhibitor (EPI) . It interacts with the efflux pumps, inhibiting their function and thereby increasing the intracellular concentration of antibiotics . This results in enhanced antibacterial activity, particularly in combination with other antibiotics .

Biochemical Pathways

It is known that the compound interferes with the function of efflux pumps, which are part of the bacteria’s defense mechanisms . By inhibiting these pumps, this compound disrupts the bacteria’s ability to expel harmful substances, including antibiotics .

Pharmacokinetics

These properties would determine its bioavailability and the concentration achieved at the site of action .

Result of Action

The primary result of this compound’s action is the increased intracellular concentration of antibiotics in bacteria . This is achieved by inhibiting the function of efflux pumps, which normally expel these antibiotics out of the cell . Consequently, the bacteria become more susceptible to the antibiotics, leading to enhanced antibacterial activity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other antibiotics can enhance its effectiveness . Additionally, the compound’s action may be affected by the bacterial species and strain, as well as the physiological state of the bacteria

Propriétés

IUPAC Name |

(2S)-2-amino-3-methyl-N-naphthalen-2-ylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c1-10(2)14(16)15(18)17-13-8-7-11-5-3-4-6-12(11)9-13/h3-10,14H,16H2,1-2H3,(H,17,18)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBGGZBHESVNMSA-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC1=CC2=CC=CC=C2C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NC1=CC2=CC=CC=C2C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80223199 | |

| Record name | Butanamide, 2-amino-3-methyl-N-2-naphthalenyl-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80223199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

729-24-8 | |

| Record name | Valine β-naphthylamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=729-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanamide, 2-amino-3-methyl-N-2-naphthalenyl-, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000729248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanamide, 2-amino-3-methyl-N-2-naphthalenyl-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80223199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Valine β-naphthylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research paper primarily focuses on Leucine Aminopeptidase and its activity in nematode eggs. Why is L-Valine beta-naphthylamide relevant to this study?

A1: While the study focuses on Leucine Aminopeptidase, it utilizes various substrates to investigate the enzyme's activity and substrate specificity. The paper states that L-Valine beta-naphthylamide was the least readily hydrolyzed substrate among those tested []. This observation provides valuable insight into the enzyme's preference for specific amino acid residues and its potential mechanism of action. Understanding the enzyme's substrate specificity could be crucial for developing targeted inhibitors against nematode Leucine Aminopeptidase.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.